Ethyl 3-Oxo-1-cyclopentenecarboxylate
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Overview
Description
Ethyl 3-Oxo-1-cyclopentenecarboxylate is an organic compound with the molecular formula C8H10O3 It is a derivative of cyclopentene and is characterized by the presence of an ethyl ester group and a keto group on the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-Oxo-1-cyclopentenecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethyl chloroformate in the presence of a base, followed by oxidation to introduce the keto group. Another method involves the cyclization of ethyl 3-oxobutanoate with a suitable catalyst to form the cyclopentene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-Oxo-1-cyclopentenecarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-Oxo-1-cyclopentenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of Ethyl 3-Oxo-1-cyclopentenecarboxylate involves its interaction with various molecular targets and pathways. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can lead to the formation of new compounds with diverse biological and chemical properties.
Comparison with Similar Compounds
- Ethyl 2-oxocyclopentanecarboxylate
- 3-Oxo-1-cyclopentanecarboxylic acid
- Methyl 2-oxocyclopentanecarboxylate
Comparison: Ethyl 3-Oxo-1-cyclopentenecarboxylate is unique due to its specific structural features, such as the position of the keto group and the ethyl ester group. These features confer distinct reactivity and properties compared to similar compounds. For example, Ethyl 2-oxocyclopentanecarboxylate has a different arrangement of functional groups, leading to variations in its chemical behavior and applications.
Biological Activity
Ethyl 3-oxo-1-cyclopentenecarboxylate (CAS: 68196-91-8) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C8H10O3
- Molecular Weight : 154.17 g/mol
- IUPAC Name : Ethyl 3-oxocyclopent-1-ene-1-carboxylate
- Purity : Typically available at 95% purity .
The compound features a cyclopentene ring with an oxo group and an ester functionality, which may contribute to its reactivity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving cyclization reactions of precursors containing carbonyl groups. For instance, one method involves the use of sodium methoxide in methanol to facilitate cyclization reactions leading to the desired compound .
Antimicrobial Properties
Research indicates that derivatives of cyclopentenecarboxylates exhibit significant antimicrobial activity. This compound has been explored for its potential as an antimicrobial agent, particularly against certain strains of bacteria and fungi. The biological activity is attributed to the compound's ability to disrupt cellular membranes or inhibit enzymatic functions critical for microbial survival.
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. The mechanism of action may involve the induction of apoptosis in cancer cells or the inhibition of cell proliferation through interference with metabolic pathways. For example, compounds with similar structures have shown promise in targeting folate metabolism, which is crucial in rapidly dividing cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various cyclopentenecarboxylates, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antibacterial agent.
- Cytotoxicity Against Cancer Cell Lines : In vitro assays were conducted on several cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxic effects of this compound. The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to further investigation into its mechanisms of action.
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 3-oxocyclopentene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-11-8(10)6-3-4-7(9)5-6/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUMZNIRMOIZKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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